molecular formula C20H33NO4 B5959950 butanedioic acid;N-cyclohexyladamantan-2-amine

butanedioic acid;N-cyclohexyladamantan-2-amine

Cat. No.: B5959950
M. Wt: 351.5 g/mol
InChI Key: FHMVMBOEGPVZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid;N-cyclohexyladamantan-2-amine is a compound that combines butanedioic acid, also known as succinic acid, with N-cyclohexyladamantan-2-amine. Butanedioic acid is a dicarboxylic acid with the chemical formula C4H6O4, commonly found in various plants and animal tissues. It plays a significant role in the citric acid cycle, which is essential for cellular respiration. N-cyclohexyladamantan-2-amine is a derivative of adamantane, a compound known for its rigid, diamond-like structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid typically involves the catalytic hydrogenation of maleic anhydride or the fermentation of glucose using specific microbial strains . For N-cyclohexyladamantan-2-amine, the synthesis involves the amination of adamantane derivatives under controlled conditions.

Industrial Production Methods

Industrial production of butanedioic acid often employs fermentation processes using genetically engineered microorganisms to achieve high yields . The production of N-cyclohexyladamantan-2-amine on an industrial scale involves advanced organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid undergoes various chemical reactions, including:

    Oxidation: Converts butanedioic acid to fumaric acid.

    Reduction: Produces 1,4-butanediol.

    Esterification: Forms esters with alcohols.

N-cyclohexyladamantan-2-amine can participate in substitution reactions, where the amine group can be replaced or modified under specific conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butanedioic acid and its derivatives have numerous applications in scientific research:

N-cyclohexyladamantan-2-amine is studied for its potential use in pharmaceuticals due to its unique structural properties, which may impart specific biological activities.

Mechanism of Action

Butanedioic acid exerts its

Properties

IUPAC Name

butanedioic acid;N-cyclohexyladamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N.C4H6O4/c1-2-4-15(5-3-1)17-16-13-7-11-6-12(9-13)10-14(16)8-11;5-3(6)1-2-4(7)8/h11-17H,1-10H2;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVMBOEGPVZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3CC4CC(C3)CC2C4.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.